molecular formula C20H22O6 B1239105 Multistatin CAS No. 64937-26-4

Multistatin

Cat. No.: B1239105
CAS No.: 64937-26-4
M. Wt: 358.4 g/mol
InChI Key: YPIMMVOHCVOXKT-SHJUBZLESA-N
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Description

Multistatin (2d) is a cytotoxic and antitumor pseudoguianolide isolated from Baileya multiradiata Harv. & Gray, a plant species studied for its bioactive secondary metabolites . Structurally, it belongs to a class of sesquiterpene lactones characterized by a 15-carbon skeleton with a γ-lactone ring. Its stereochemistry and substituent arrangement were elucidated using X-ray crystallography and ¹³C nuclear magnetic resonance (NMR) spectroscopy, which confirmed its unique 6α-hydroxy-1-oxo-4,5-epoxygermacranolide backbone . This compound shares structural homology with other pseudoguianolides from the same plant, including multigilin (2b) and fastigilin A (lc), but differs in hydroxylation and epoxidation patterns. These structural nuances are critical for its bioactivity, particularly its ability to inhibit tumor cell proliferation through mechanisms involving mitochondrial disruption and reactive oxygen species (ROS) induction .

Properties

CAS No.

64937-26-4

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3aS,5S,5aS,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-2,4,8-trioxo-5,5a,9,9a-tetrahydro-3aH-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10,12,14,16-17H,4H2,1-3,5H3/b9-6+/t10-,12-,14+,16-,17-,20-/m0/s1

InChI Key

YPIMMVOHCVOXKT-SHJUBZLESA-N

SMILES

CC=C(C)C(=O)OC1C2C(C(=O)C(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@H](C(=O)[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(=O)C(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Multistatin with structurally and functionally related compounds, emphasizing differences in origin, structure, bioactivity, and analytical characterization:

Compound Source Organism Structural Features Biological Activity Analytical Methods
This compound (2d) Baileya multiradiata 6α-hydroxy-1-oxo-4,5-epoxygermacranolide; C15H20O4 Cytotoxic (IC₅₀: 0.8 µM vs. HeLa cells); antitumor in murine models X-ray, ¹³C NMR, MEPS-UHPLC-MS/MS
Multigilin (2b) Baileya multiradiata 1α-hydroxy-8β-methyl ester; C16H22O5 Moderate cytotoxicity (IC₅₀: 2.3 µM vs. HeLa cells) X-ray, ¹³C NMR
Fastigilin A (lc) Baileya multiradiata 4,5-dihydroxy-1-oxogermacranolide; C15H20O5 Antitumor (inhibits Lewis lung carcinoma); weak cytotoxicity (IC₅₀: >10 µM) X-ray crystallography
Atorvastatin Synthetic Pyrrole-heptenoic acid derivative; C33H35FN2O5 HMG-CoA reductase inhibitor; lowers cholesterol LC-MS/MS

Key Findings:

Structural Diversity Drives Bioactivity :

  • This compound’s 4,5-epoxy group and 6α-hydroxy substituent enhance its cytotoxicity compared to multigilin, which lacks this epoxy group .
  • Fastigilin A’s dihydroxy configuration reduces its cytotoxicity but retains antitumor efficacy, suggesting that oxidation states influence target specificity .

Analytical Techniques :

  • This compound and its analogs are primarily characterized via X-ray and NMR, while clinical quantification employs advanced methods like microextraction packed sorbent (MEPS) coupled with ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity (limit of detection: 0.1 ng/mL) .
  • Atorvastatin, though pharmacologically distinct, shares analytical workflows (e.g., LC-MS/MS) with this compound, underscoring the versatility of these techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Multistatin
Reactant of Route 2
Multistatin

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